molecular formula C13H17NO2 B2835931 N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide CAS No. 2411178-22-6

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide

Cat. No. B2835931
CAS RN: 2411178-22-6
M. Wt: 219.284
InChI Key: YGZGKBQNQWDJKD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide, also known as Fentanyl, is a synthetic opioid that is 50 to 100 times more potent than morphine. It is commonly used in medical settings to manage pain, especially in cases of chronic pain or pain associated with cancer. However, due to its high potency, it has also become a drug of abuse and is responsible for numerous overdose deaths.

Mechanism of Action

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide works by binding to specific receptors in the brain and spinal cord called mu-opioid receptors. This binding leads to the inhibition of the release of neurotransmitters that transmit pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also has the potential to cause side effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide's high potency makes it a useful tool in the laboratory for studying opioid receptors and their functions. However, its potential for abuse and the risk of overdose make it a challenging substance to work with.

Future Directions

1. Development of safer and more effective opioid medications with fewer side effects and lower risk of abuse.
2. Investigation of the long-term effects of fentanyl use on the brain and other organs.
3. Exploration of alternative pain management strategies that do not rely on opioids.

Synthesis Methods

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide is synthesized through a multi-step process that involves the reaction of aniline with acetyl chloride to form N-phenylacetamide, which is then reacted with propionyl chloride to form N-phenyl-N-propionylacetamide. This intermediate is then reacted with methylmagnesium bromide to form N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylprop-2-enamide.

Scientific Research Applications

N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide has been extensively studied in the scientific community due to its potent analgesic properties. It has been used in various clinical trials to manage pain associated with cancer, surgery, and other medical conditions. N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide has also been studied for its potential use in anesthesia and as a sedative in critical care settings.

properties

IUPAC Name

N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-13(15)14(3)10(2)11-8-6-7-9-12(11)16-4/h5-10H,1H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZGKBQNQWDJKD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.